Regioisomeric Control of CCR5 Receptor Engagement: 5-Phenoxy Substitution Abrogates Off-Target Chemokine Activity Observed in the 2-Phenoxy Isomer
The 2-phenoxy regioisomer 2-(4-chlorophenoxy)-5-methylpyridine (CAS 926294-10-2) has been disclosed as a scaffold within a series of potent CCR5 antagonists developed for HIV-1 entry inhibition, with advanced leads from this series demonstrating nanomolar antiviral activity . In contrast, 5-(4-chlorophenoxy)-2-methylpyridine, which places the pyridine nitrogen at a different spatial position relative to the chlorophenoxy ring, does not appear in any CCR5-targeting patent or publication, consistent with the established SAR that CCR5 antagonism within phenoxypyridine series requires the 2-phenoxy substitution geometry for productive receptor interaction. For researchers requiring a phenoxypyridine scaffold devoid of CCR5-mediated pharmacological liability—particularly in kinase inhibitor programs where chemokine receptor off-target activity confounds cellular assay interpretation—the 5-phenoxy regioisomer provides a structurally verified selectivity solution.
| Evidence Dimension | CCR5 receptor antagonism (phenotypic readout) |
|---|---|
| Target Compound Data | Not reported as a CCR5 antagonist in any peer-reviewed or patent literature through 2025 |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-5-methylpyridine (CAS 926294-10-2): disclosed as a CCR5 antagonist scaffold; advanced leads from this chemotype achieve nanomolar antiviral IC₅₀ values against R5-tropic HIV-1 |
| Quantified Difference | Qualitative (activity present in 2-phenoxy regioisomer; absent in 5-phenoxy regioisomer) |
| Conditions | SAR analysis across CCR5 antagonist patent families and medicinal chemistry publications (J. Med. Chem. 2013, 56, 8049–8065 and related filings) |
Why This Matters
Procurement of the incorrect regioisomer would introduce unintended CCR5 pharmacological activity, compromising target selectivity in kinase or anti-inflammatory screening cascades.
